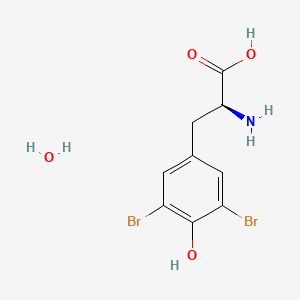

(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate

CAS No.:

Cat. No.: VC16057409

Molecular Formula: C9H11Br2NO4

Molecular Weight: 357.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11Br2NO4 |

|---|---|

| Molecular Weight | 357.00 g/mol |

| IUPAC Name | (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid;hydrate |

| Standard InChI | InChI=1S/C9H9Br2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m0./s1 |

| Standard InChI Key | AHVWYAAFMAVNCY-FJXQXJEOSA-N |

| Isomeric SMILES | C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N.O |

| Canonical SMILES | C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N.O |

Introduction

(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate is a compound that belongs to the class of amino acids, specifically a derivative of tyrosine. It is characterized by the presence of bromine substituents at positions 3 and 5 of the phenyl ring, along with a hydroxyl group at position 4. The compound's structure and properties make it an interesting subject for research in various fields, including biochemistry and pharmacology.

Synthesis and Preparation

The synthesis of (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate typically involves the bromination of tyrosine or its derivatives. This process requires careful control of reaction conditions to achieve the desired substitution pattern and stereochemistry.

| Reagent | Role | Reaction Conditions |

|---|---|---|

| Tyrosine | Starting Material | Bromination reaction |

| Bromine | Substituent | Controlled temperature and solvent |

| Water | Hydration | Post-synthesis hydration step |

Biological and Pharmacological Significance

While specific research on (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate may be limited, compounds with similar structures often exhibit interesting biological activities. For instance, brominated tyrosine derivatives can interact with various biological targets, potentially influencing metabolic pathways or acting as inhibitors/enhancers of enzymatic reactions.

Research Findings and Applications

Research on brominated amino acids often focuses on their potential as building blocks for pharmaceuticals or as probes for studying biological processes. The hydrate form of such compounds can affect their solubility and stability, which are crucial factors in drug development.

| Compound Feature | Impact on Biological Activity |

|---|---|

| Bromination Pattern | Alters binding affinity to proteins |

| Stereochemistry | Influences enzyme-substrate interactions |

| Hydration State | Affects solubility and bioavailability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume